
6-methyl-N-(1-phenylpyrazol-3-yl)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-N-(1-phenylpyrazol-3-yl)pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology. This compound is also known as MPPC and is synthesized using various methods.
作用機序
MPPC inhibits the activity of CK2 by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrates, leading to the inhibition of cell growth and proliferation. MPPC also inhibits the activity of other kinases, including casein kinase 1 and 2, by a similar mechanism.
Biochemical and Physiological Effects:
MPPC has been shown to have anti-tumor activity in various cancer cell lines, making it a promising candidate for the development of anti-cancer drugs. MPPC has also been shown to inhibit the growth of bacteria, making it a potential candidate for the development of antibacterial agents.
実験室実験の利点と制限
The advantages of using MPPC in lab experiments include its potency, selectivity, and ease of synthesis. However, the limitations include its poor solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of MPPC. One potential direction is the development of MPPC-based anti-cancer drugs. Another direction is the study of the role of CK2 in various cellular processes using MPPC as a tool. Additionally, the development of MPPC-based biosensors and other biotechnological applications is also a promising direction for future research.
Conclusion:
In conclusion, 6-methyl-N-(1-phenylpyrazol-3-yl)pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of MPPC involves several methods, and it has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and biotechnology. MPPC inhibits the activity of CK2 and other kinases, making it a valuable tool for the study of kinase signaling pathways. MPPC has several advantages and limitations for lab experiments, and there are several future directions for its study.
合成法
The synthesis of MPPC involves several methods, including the reaction of 2-chloronicotinic acid with 1-phenyl-3-methylpyrazole in the presence of a base, followed by the reaction with a suitable amine to form the desired product. Another method involves the reaction of 2-chloronicotinic acid with 1-phenyl-3-methylpyrazole in the presence of a suitable amine and a coupling agent. Both methods yield MPPC in good yields and purity.
科学的研究の応用
MPPC has been extensively studied for its potential applications in various fields. In medicinal chemistry, MPPC has been identified as a potent inhibitor of the protein kinase CK2, which plays a crucial role in cell growth and proliferation. MPPC has also been shown to have anti-tumor activity in various cancer cell lines, making it a promising candidate for the development of anti-cancer drugs.
In biochemistry, MPPC has been used as a tool to study the role of CK2 in various cellular processes. It has also been shown to inhibit the activity of other kinases, including casein kinase 1 and 2, making it a valuable tool for the study of kinase signaling pathways.
In biotechnology, MPPC has been used as a ligand for the immobilization of proteins and enzymes on solid supports, making it a useful tool for the development of biosensors and other biotechnological applications.
特性
IUPAC Name |
6-methyl-N-(1-phenylpyrazol-3-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-12-6-5-9-14(17-12)16(21)18-15-10-11-20(19-15)13-7-3-2-4-8-13/h2-11H,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVBMYQRTZSWJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2=NN(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

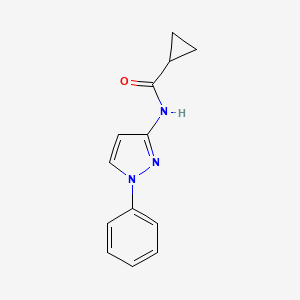
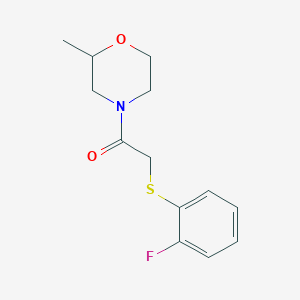
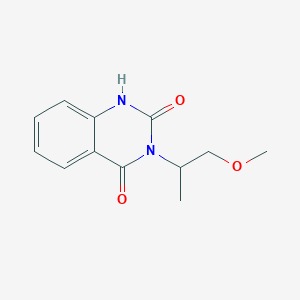

![2-(Furan-2-ylmethyl)-3-[[2-(trifluoromethyl)quinolin-4-yl]amino]propan-1-ol](/img/structure/B7517012.png)
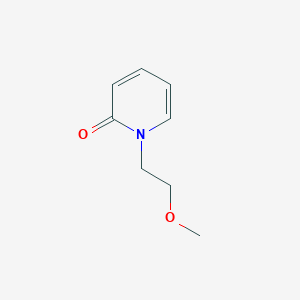
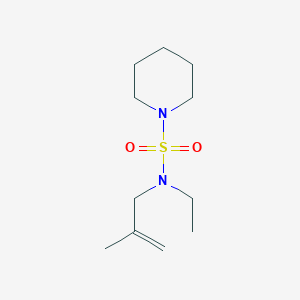
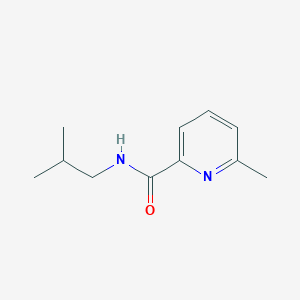
![1-[6-(Dimethylamino)pyridin-3-yl]-3-propan-2-ylurea](/img/structure/B7517046.png)

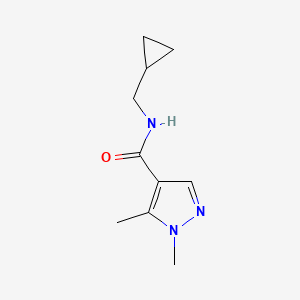

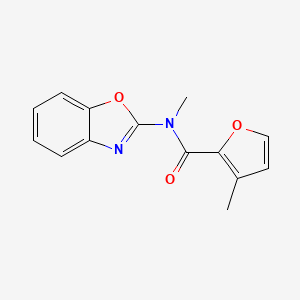
![2-Methyl-1-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7517070.png)